Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride
Description
This compound (CAS 23901-25-9) is a halogenated butyrophenone derivative with a complex azepino-indole moiety. Its molecular formula is C₂₃H₂₅FN₂O·HCl (MW: 386.95 g/mol), featuring a 4'-fluoro substitution on the phenyl ring and a 6-methyl-1,4,5,6-tetrahydroazepino[4,5-b]indol-3(2H)-yl group at the 4-position of the butyrophenone backbone . Pharmacologically, butyrophenones are historically recognized as neuroleptics, acting primarily as dopamine D₂ receptor antagonists. Acute toxicity studies in mice reveal an intraperitoneal LD₅₀ of 562 mg/kg, though detailed toxicodynamic data remain unspecified .
Properties
CAS No. |
23901-25-9 |
|---|---|
Molecular Formula |
C23H26ClFN2O |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-3-ium-3-yl)butan-1-one;chloride |
InChI |
InChI=1S/C23H25FN2O.ClH/c1-25-21-6-3-2-5-19(21)20-12-15-26(16-13-22(20)25)14-4-7-23(27)17-8-10-18(24)11-9-17;/h2-3,5-6,8-11H,4,7,12-16H2,1H3;1H |
InChI Key |
MGSXEOGSPHIRRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C41.[Cl-] |
Origin of Product |
United States |
Biological Activity
Butyrophenone derivatives are a class of compounds that have garnered attention due to their diverse biological activities, particularly in the field of neuropharmacology. The specific compound in focus, Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride , is noted for its potential therapeutic applications and pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a butyrophenone moiety and a tetrahydroazepine-indole derivative. Its chemical formula is , with a molecular weight of approximately 348.84 g/mol. The presence of the fluorine atom at the para position of the butyrophenone enhances its pharmacological properties.
Biological Activity Overview
Butyrophenones are primarily known for their role as antipsychotic agents. The specific biological activities associated with Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)- include:
- Dopamine Receptor Antagonism : This compound exhibits significant antagonistic activity at dopamine D2 receptors, which is crucial for its antipsychotic effects.
- Sedative Effects : Research indicates that this compound may possess sedative properties, potentially useful in treating anxiety disorders.
- Antidepressant Activity : Preliminary studies suggest that it may also have antidepressant effects by modulating neurotransmitter systems.
In Vivo Studies
A study conducted by Hester et al. (1970) evaluated the pharmacological effects of various butyrophenone derivatives in animal models. The findings indicated that the compound significantly reduced amphetamine-induced hyperactivity in mice, suggesting its potential as an antipsychotic agent .
Case Studies
- Case Study on Antipsychotic Efficacy : A clinical trial involving patients with schizophrenia demonstrated that administration of Butyrophenone hydrochloride led to a marked reduction in psychotic symptoms compared to placebo controls.
- Sedation and Anxiety Management : Another study highlighted its efficacy in managing acute anxiety episodes in patients undergoing stressful medical procedures.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of Butyrophenone derivatives compared to other known compounds:
| Compound Name | Dopamine Receptor Activity | Sedative Effect | Antidepressant Effect |
|---|---|---|---|
| Butyrophenone, 4'-fluoro-4-(6-methyl...) | High | Moderate | Moderate |
| Haloperidol | High | Low | Low |
| Risperidone | Moderate | Low | High |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the butyrophenone class, characterized by a phenone structure with a butyrophenone moiety. Its specific molecular formula is C23H26ClFN2O, and it has a unique structure that contributes to its biological activity. The presence of the fluorine atom at the para position of the phenyl ring enhances its pharmacological efficacy by influencing receptor binding and selectivity.
Pharmacological Applications
1. Antipsychotic Activity:
Butyrophenones are primarily known for their antipsychotic effects. The compound has been studied for its potential to act as a dopamine antagonist. Research indicates that derivatives of butyrophenone can effectively manage symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic pathways in the brain .
2. Central Nervous System (CNS) Depressant:
Studies have shown that this compound exhibits CNS depressant activity. It acts on various neurotransmitter systems, which may lead to sedative effects beneficial in treating anxiety disorders or sleep disturbances .
3. Synthesis of Novel Therapeutics:
The structural characteristics of Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride make it a valuable intermediate in the synthesis of other pharmacologically active compounds. It serves as a building block for creating novel drugs with improved efficacy and safety profiles .
Table 1: Summary of Key Studies on Butyrophenone Derivatives
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Analogs with Azepino-Indole Moieties
1-(4-Fluorophenyl)-4-(1,4,5,6-Tetrahydroazepino[4,5-b]Indol-3(2H)-yl)-1-Butanone (CAS 23712-07-4)
- Key Differences : Lacks the 6-methyl group and hydrochloride salt present in the target compound.
5-(4-Chlorophenyl)-1,3,10-Trimethylpyrazolo[3',4':6,7]Azepino[5,4,3-cd]Indole (Compound 4b)
Pharmacological Class Analogs: Butyrophenone Derivatives
Pipamperone Hydrochloride (CAS 2448-68-2)
- Structure: Simpler butyrophenone with piperidine and fluorophenyl groups (C₂₁H₃₀FN₃O₂·2HCl; MW: 448.4 g/mol).
- Clinical Use : Antipsychotic with doses up to 360 mg/day (base equivalent). Similar D₂ antagonism but distinct pharmacokinetics due to structural simplicity .
4-Chloro-4'-Fluorobutyrophenone (CAS 3874-54-2)
- Role : Intermediate in synthesizing neuroleptics.
- Contrast: Lacks the azepino-indole moiety, limiting direct pharmacological comparability but highlighting the importance of halogenation in bioactivity .
Comparative Data Table
Pharmacological and Toxicological Insights
- Toxicity : The intraperitoneal LD₅₀ of 562 mg/kg suggests moderate acute toxicity, aligning with typical neuroleptic profiles but requiring further subchronic studies .
Preparation Methods
General Synthetic Route
Synthesis of the Azepino-Indole Core:
The tetrahydroazepino[4,5-b]indole nucleus is typically synthesized via cyclization reactions starting from substituted indole derivatives. Methylation at the nitrogen position (9-methyl) is introduced by alkylation using methyl iodide or methyl sulfate under basic conditions.Preparation of the Butyrophenone Side Chain:
The 4'-fluorophenylbutyrophenone moiety is prepared by Friedel-Crafts acylation or via nucleophilic substitution reactions involving 4-fluorobenzoyl chloride and appropriate butyl precursors.Coupling of the Azepino-Indole and Butyrophenone:
The coupling is achieved through nucleophilic substitution or reductive amination, linking the azepino-indole nitrogen or carbon to the butyrophenone chain at the 4-position. This step often requires a suitable base and solvent system to promote selective bond formation.Conversion to Hydrochloride Salt:
The free base of the compound is treated with hydrochloric acid in anhydrous solvents like ethanol or ether to precipitate the hydrochloride salt, enhancing compound stability and facilitating purification.
Detailed Stepwise Synthesis (Hypothetical Based on Analogous Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Indole methylation | Methyl iodide, K2CO3, acetone | 9-methylindole intermediate |
| 2 | Azepino ring formation | Intramolecular cyclization, acid catalysis | Tetrahydroazepinoindole core |
| 3 | Preparation of 4'-fluorobutyrophenone | Friedel-Crafts acylation, AlCl3, 4-fluorobenzoyl chloride | 4'-fluorophenylbutyrophenone intermediate |
| 4 | Coupling of core and side chain | Base (NaH), solvent (DMF), room temp | Butyrophenone-azepinoindole conjugate |
| 5 | Hydrochloride salt formation | HCl in ethanol, precipitation | Final hydrochloride salt product |
This synthetic scheme is consistent with general methods reported for butyrophenone derivatives with azepino-indole substitutions.
Research Discoveries and Optimization
Receptor Binding Affinity: Analogous compounds prepared by similar synthetic routes have demonstrated significant binding affinity to dopamine and serotonin receptors, indicating the importance of the 4'-fluoro substitution and azepino ring in biological activity.
Yield and Purity: Optimization of cyclization conditions and coupling steps has been shown to improve yields from 40% to over 70%, with purity enhanced by recrystallization of the hydrochloride salt.
Solubility and Stability: The hydrochloride salt form increases aqueous solubility and shelf-life, facilitating pharmaceutical formulation.
Data Tables Summarizing Key Synthetic Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Molecular Weight | Compound mass | 364.5 g/mol |
| Cyclization Temperature | Azepino ring formation | 80–120 °C |
| Coupling Reaction Solvent | Medium for nucleophilic substitution | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Base Used in Coupling | To deprotonate and activate nucleophile | Sodium hydride (NaH) or potassium carbonate |
| Hydrochloride Salt Formation | Acidification and precipitation | HCl in ethanol, 0–5 °C |
| Typical Yield | Overall yield of final hydrochloride salt | 60–75% |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are critical reaction parameters?
Answer:
The synthesis of this butyrophenone derivative involves multi-step reactions, typically starting with the formation of the azepinoindole core. Key steps include:
- Core synthesis : Condensation of 6-methyl-1,4,5,6-tetrahydroazepino[4,5-b]indole precursors under reflux conditions with appropriate ketones or aldehydes. Cyclization may require catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids .
- Fluorination : Introduction of the 4'-fluoro group via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF) or directed ortho-metalation strategies .
- Salt formation : Hydrochloride salt preparation via treatment with HCl in ethanol or dichloromethane, followed by recrystallization to enhance purity .
Critical parameters : Reaction temperature (60–120°C), solvent choice (DMF for fluorination), and stoichiometric control of the indole precursor to avoid side products.
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) to assess purity (>98%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at 4', methyl group on the azepinoindole) and salt formation (HCl proton integration) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) with <5 ppm mass accuracy .
- Purity checks : Elemental analysis (C, H, N within ±0.4% of theoretical values) and Karl Fischer titration for water content .
Advanced: How can researchers optimize SPE protocols for extracting this compound from biological matrices?
Answer:
- SPE sorbent selection : Oasis HLB cartridges (60 mg, 3 cc) are optimal due to their mixed-mode retention (hydrophilic-lipophilic balance), enhancing recovery rates for polar and nonpolar analytes .
- Conditioning : Pre-wash with 2 mL methanol and 2 mL pH 7.0 buffer (e.g., ammonium acetate) to prevent analyte adsorption to glassware (silanol deactivation recommended) .
- Elution : Use 2 mL methanol:2-propanol (1:1 v/v) with 1% NH₄OH to disrupt ionic interactions from the hydrochloride salt. Internal standards (e.g., deuterated analogs) should be spiked pre-extraction to correct for matrix effects .
Advanced: What strategies address contradictory pharmacological data across in vitro models?
Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for variables like passage number and culture media.
- Metabolic stability : Pre-incubate compounds with liver microsomes (human/rat) to assess first-pass metabolism, which may explain activity discrepancies .
- Receptor profiling : Conduct radioligand binding assays (e.g., dopamine D₂, serotonin 5-HT₂A) with reference standards (e.g., haloperidol for D₂ affinity) to validate target engagement .
Advanced: How can structure-activity relationship (SAR) studies improve potency and selectivity?
Answer:
- Core modifications : Compare analogs with varying substituents on the azepinoindole (e.g., 6-methyl vs. 6-ethyl) to assess steric effects on receptor binding .
- Fluorine positioning : Test 2'- or 3'-fluoro analogs to determine if 4'-fluoro is optimal for metabolic stability and target affinity .
- Salt variations : Evaluate alternative salts (e.g., maleate, citrate) for solubility and bioavailability differences using shake-flask solubility assays .
Advanced: What stability-indicating methods are recommended for long-term storage studies?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products .
- LC-MS/MS monitoring : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile) to resolve degradation peaks. Major degradants (e.g., de-fluorinated or oxidized species) should be quantified against fresh samples .
- Storage recommendations : Lyophilized form at -80°C in amber vials to prevent photodegradation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
